molecular formula C18H15NO4 B11611088 (3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11611088
M. Wt: 309.3 g/mol
InChI Key: VMVUNKGUYQQKKJ-YBEGLDIGSA-N
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Description

The compound “(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one” is an organic molecule that belongs to the class of benzoxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazinones typically involves the condensation of anthranilic acid derivatives with carbonyl compounds. For the specific compound , the synthesis might involve the following steps:

    Condensation Reaction: Anthranilic acid derivative reacts with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazinone core.

    Methoxylation: Introduction of the methoxy group on the phenyl ring can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final Cyclization: The final step involves cyclization to form the benzoxazinone ring structure.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, benzoxazinones are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts.

Biology

In biological research, these compounds are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Their ability to interact with biological targets makes them valuable in drug discovery.

Medicine

Medically, benzoxazinones have shown promise in the treatment of various diseases due to their anti-inflammatory, analgesic, and antitumor properties. They are being investigated for their potential to treat conditions such as cancer, bacterial infections, and inflammatory disorders.

Industry

Industrially, these compounds are used in the development of agrochemicals, dyes, and polymers. Their diverse chemical properties make them suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of benzoxazinones involves their interaction with specific molecular targets, such as enzymes or receptors. They can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazoles: Similar in structure but with a different heterocyclic ring.

    Benzimidazoles: Another class of heterocyclic compounds with diverse biological activities.

    Quinazolines: Known for their anticancer properties.

Uniqueness

The uniqueness of the compound “(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one” lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

3-[(Z)-2-hydroxy-2-(3-methoxyphenyl)ethenyl]-6-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C18H15NO4/c1-11-6-7-17-14(8-11)19-15(18(21)23-17)10-16(20)12-4-3-5-13(9-12)22-2/h3-10,20H,1-2H3/b16-10-

InChI Key

VMVUNKGUYQQKKJ-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC(=CC=C3)OC)\O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC(=CC=C3)OC)O

Origin of Product

United States

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